1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties The incorporation of fluorine and iodine atoms into the bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Preparation of [1.1.1]Propellane: This is a key intermediate in the synthesis of bicyclo[1.1.1]pentane derivatives.
Functionalization of [1.1.1]Propellane: The [1.1.1]propellane is then functionalized with the desired substituents.
Iodination: The final step involves the iodination of the bicyclo[1.1.1]pentane derivative to obtain this compound.
Industrial Production Methods: Industrial production of this compound would likely involve continuous flow synthesis techniques to ensure scalability and efficiency. Continuous flow processes allow for the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.
Materials Science: The compound’s rigid bicyclo[1.1.1]pentane core makes it useful in the design of novel materials with enhanced mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the compound, enhancing its binding affinity to target proteins . The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 1-(2-Fluoro-4-methoxyphenyl)-3-chlorobicyclo[1.1.1]pentane
- 1-(2-Fluoro-4-methoxyphenyl)-3-bromobicyclo[1.1.1]pentane
- 1-(2-Fluoro-4-methoxyphenyl)-3-methylbicyclo[1.1.1]pentane
Uniqueness: 1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both fluorine and iodine atoms. The fluorine atom enhances the compound’s electronic properties, while the iodine atom provides a site for further functionalization through substitution reactions . This combination of properties makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FIO/c1-15-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGYPYGUBASCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC(C2)(C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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